molecular formula C8H12O B2784196 2-Ethylcyclohex-2-en-1-one CAS No. 31863-60-2

2-Ethylcyclohex-2-en-1-one

Cat. No.: B2784196
CAS No.: 31863-60-2
M. Wt: 124.183
InChI Key: AHAATKOSNXIXCX-UHFFFAOYSA-N
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Description

2-Ethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with an ethyl group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2-ethylcyclohexanone. This process involves the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 2-ethylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 2-Ethylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Ethylcyclohex-2-en-1-one is utilized in several scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

2-Ethylcyclohex-2-en-1-one can be compared with other similar compounds such as:

    Cyclohexanone: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.

    2-Methylcyclohex-2-en-1-one: Has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.

    2-Phenylcyclohex-2-en-1-one: Contains a phenyl group, significantly altering its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-ethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAATKOSNXIXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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